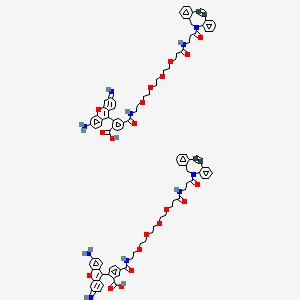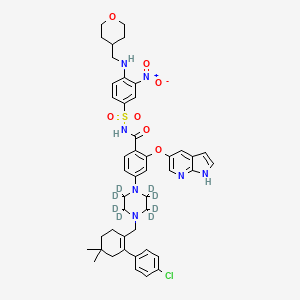
Venetoclax-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Venetoclax-d8, also known as ABT-199-d8, is a deuterium-labeled derivative of Venetoclax. Venetoclax is a highly potent, selective, and orally bioavailable B-cell lymphoma-2 (Bcl-2) inhibitor. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies, due to its stability and traceability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Venetoclax-d8 involves the incorporation of deuterium atoms into the Venetoclax molecule. This process typically involves the use of deuterated reagents and solvents. The synthetic route for this compound is similar to that of Venetoclax, with the key difference being the replacement of hydrogen atoms with deuterium. The reaction conditions often include the use of deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3) .
Industrial Production Methods
Industrial production of this compound follows a similar pathway to its laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of deuterated intermediates and their subsequent coupling to form the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反应分析
Types of Reactions
Venetoclax-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
科学研究应用
Venetoclax-d8 is widely used in scientific research due to its stability and traceability. Some of its key applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Venetoclax in biological systems.
Metabolic Studies: The deuterium labeling allows for the precise tracking of metabolic pathways and the identification of metabolites.
Drug Development: this compound is used in the development of new therapeutic agents, particularly in the field of oncology.
Biological Research: It is used to study the mechanisms of action of Bcl-2 inhibitors and their effects on cancer cells .
作用机制
Venetoclax-d8 exerts its effects by inhibiting the Bcl-2 protein, a key regulator of apoptosis (programmed cell death). By binding to Bcl-2, this compound prevents the protein from inhibiting the apoptotic pathway, thereby promoting the death of cancer cells. This mechanism is particularly effective in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .
相似化合物的比较
Similar Compounds
Navitoclax (ABT-263): Another Bcl-2 inhibitor, but less selective compared to Venetoclax.
Obatoclax (GX15-070): A pan-Bcl-2 inhibitor with broader activity but higher toxicity.
ABT-737: A precursor to Venetoclax with similar activity but limited oral bioavailability .
Uniqueness
Venetoclax-d8 stands out due to its high selectivity for Bcl-2, oral bioavailability, and the stability provided by deuterium labeling. These properties make it an invaluable tool in both research and therapeutic applications .
属性
分子式 |
C45H50ClN7O7S |
|---|---|
分子量 |
876.5 g/mol |
IUPAC 名称 |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)/i17D2,18D2,19D2,20D2 |
InChI 键 |
LQBVNQSMGBZMKD-JYSKPPGCSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)([2H])[2H])[2H] |
规范 SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


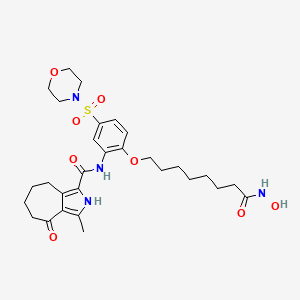
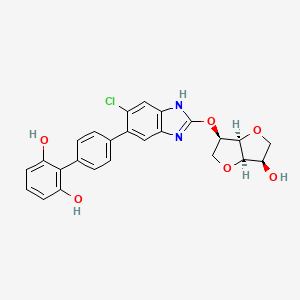
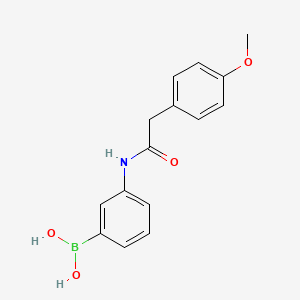
![sodium;[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenyl] sulfate](/img/structure/B12416355.png)

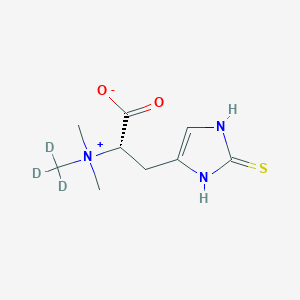
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

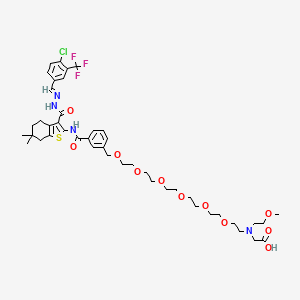

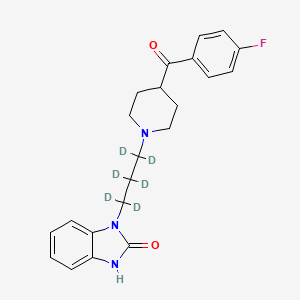
methyl dihydrogen phosphate](/img/structure/B12416408.png)
